molecular formula C7H7ClN2O B180982 2-chloro-N-(pyridin-4-yl)acetamide CAS No. 80650-46-0

2-chloro-N-(pyridin-4-yl)acetamide

Cat. No.: B180982
CAS No.: 80650-46-0
M. Wt: 170.59 g/mol
InChI Key: IMDDMLBUMBJRQM-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-4-yl)acetamide is an organic compound with the molecular formula C7H7ClN2O. It is characterized by the presence of a chloroacetamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(pyridin-4-yl)acetamide can be synthesized through a reaction between 4-pyridinylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature for several hours . The general reaction scheme is as follows:

4-pyridinylamine+chloroacetyl chloridetriethylamine, acetonitrileThis compound\text{4-pyridinylamine} + \text{chloroacetyl chloride} \xrightarrow{\text{triethylamine, acetonitrile}} \text{this compound} 4-pyridinylamine+chloroacetyl chloridetriethylamine, acetonitrile​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-4-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.

    Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: Yields 4-pyridinylamine and chloroacetic acid.

    Oxidation and Reduction: Specific products depend on the reaction conditions and reagents.

Scientific Research Applications

2-chloro-N-(pyridin-4-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(pyridin-2-yl)acetamide
  • 2-chloro-N-(pyridin-3-yl)acetamide
  • N-(pyridin-4-yl)acetamide

Uniqueness

2-chloro-N-(pyridin-4-yl)acetamide is unique due to the specific positioning of the chloro group and the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDMLBUMBJRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402668
Record name 2-chloro-N-(pyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80650-46-0
Record name 2-chloro-N-(pyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-aminopyridine (0.96 g) in dry dichloromethane (10 mL) under nitrogen was cooled to 0° C. in an ice bath. Triethylamine (1.56 mL) was added, followed by the slow addition of chloroacetyl chloride (0.89 mL). The ice bath was removed and the reaction mixture allowed to reach room temperature. The reaction mixture was diluted with water (20 mL) and dichloromethane (25 mL). The solid was filtered off, washed with pentane and dried to give the title compound as a brown solid (0.87 g). The layers of the filtrate were separated and the organic layer was washed with water, dried and the solvent was evaporated to give a dark brown glass. Trituration with pentane gave another batch of the title compound (0.91 g).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
0.89 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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